2,2,2-trifluoro-N-(pyridin-3-yl)acetamide

Lipophilicity Membrane permeability LogP comparison

Researchers requiring a protected 3-aminopyridine with controlled reactivity often face LogP mismatch and harsh deprotection conditions. This trifluoroacetamide resolves both: • LogP ~2.23 vs. 0.3 for non-fluorinated analog-ideal for CNS libraries • Cleavable under mild base (0.1-0.2 M NaOH, RT) preserving acid-labile groups • Distinct 19F NMR singlet for QC verification • Available at 95% purity with global ambient shipping

Molecular Formula C7H5F3N2O
Molecular Weight 190.12 g/mol
CAS No. 14815-19-1
Cat. No. B174196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-(pyridin-3-yl)acetamide
CAS14815-19-1
Synonyms2,2,2-Trifluoro-N-(3-pyridyl)acetaMide, 96%
Molecular FormulaC7H5F3N2O
Molecular Weight190.12 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)C(F)(F)F
InChIInChI=1S/C7H5F3N2O/c8-7(9,10)6(13)12-5-2-1-3-11-4-5/h1-4H,(H,12,13)
InChIKeyKNGWJNVUCYDZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-(pyridin-3-yl)acetamide – Identity & Procurement


2,2,2-Trifluoro-N-(pyridin-3-yl)acetamide (CAS 14815-19-1; PubChem CID 605298) is a trifluoroacetamide derivative of 3-aminopyridine, belonging to the class of N-aryl trifluoroacetamides [1]. With the molecular formula C₇H₅F₃N₂O and a molecular weight of 190.12 g·mol⁻¹, it is commercially available as a research chemical in purities of 95–96% from multiple vendors . The compound features a trifluoromethyl group attached to the carbonyl carbon of an amide linkage at the 3-position of the pyridine ring, a substitution pattern that differentiates it from non-fluorinated and positional-isomer analogs in both physicochemical profile and synthetic utility. It is catalogued primarily as a building block for medicinal chemistry and agrochemical intermediate synthesis [1].

2,2,2-Trifluoro-N-(pyridin-3-yl)acetamide – Non-Interchangeable with Analogs


This compound is not interchangeable with its non-fluorinated analog (3-acetamidopyridine) or with the 2- and 4-pyridyl positional isomers because the trifluoromethyl group fundamentally alters lipophilicity, electronic character, and the stability/reactivity profile of the amide bond [1]. The –CF₃ group exerts a powerful electron-withdrawing inductive effect (σ* ≈ 2.6) that reduces the electron density on the amide carbonyl, rendering the trifluoroacetyl moiety substantially more labile toward nucleophilic cleavage than the acetyl group [1]. This translates into quantifiable differences in partition coefficient (ΔLogP ≈ +1.8 to +2.0 vs. 3-acetamidopyridine), melting point (ΔTₘ ≈ −5 to −14 °C), and susceptibility to mild hydrolytic deprotection (0.1–0.2 M NaOH for trifluoroacetamide vs. vigorous acid or hydride-reduction conditions for acetamide) . Positional isomerism further modulates LogP and solid-state properties: the 3-pyridyl isomer possesses a distinct lipophilicity and melting range relative to the 2- and 4-substituted congeners . Consequently, selecting a generic analog without controlling for these parameters can lead to divergent solubility, reactivity, or metabolic stability outcomes in downstream applications.

2,2,2-Trifluoro-N-(pyridin-3-yl)acetamide – Quantitative Differentiation


Lipophilicity: Trifluoromethyl vs. Acetyl

The presence of the trifluoromethyl group elevates the octanol–water partition coefficient (LogP) of the target compound by approximately 1.9 to 2.0 log units relative to its non-fluorinated counterpart, 3-acetamidopyridine. Experimentally, the target compound exhibits LogP = 2.23 (chemsrc) or XLogP3 = 1.5 (PubChem) [1]. In contrast, 3-acetamidopyridine displays ACD/LogP = 0.26 and XlogP = 0.4 . This demonstrates that the –CF₃ group confers a ≥5-fold increase in partition coefficient, which directly influences tissue distribution and passive membrane permeation [2].

Lipophilicity Membrane permeability LogP comparison

Deprotection Lability: Trifluoroacetyl vs. Acetyl

The trifluoroacetamide group is cleaved under significantly milder conditions than the corresponding acetamide. The target compound (as a trifluoroacetamide) can be deprotected to the free 3-aminopyridine using 0.1–0.2 M NaOH in water or ethanol–water at ambient temperature, or with 1 M pyridine, ammonia solution, or alkaline ion-exchange resin . In contrast, N-acetyl-3-aminopyridine requires prolonged heating with strong aqueous acid (e.g., 6 M HCl reflux) or reduction with LiAlH₄ for complete cleavage, conditions that may degrade sensitive substrates [1]. This difference arises from the strong electron-withdrawing effect of the –CF₃ group, which activates the carbonyl toward nucleophilic attack and stabilizes the tetrahedral intermediate [1].

Protecting group Amide cleavage Synthetic intermediate

Positional Isomer Differentiation: 3- vs. 2- and 4-Pyridyl

The position of the trifluoroacetamide substituent on the pyridine ring modulates the physicochemical profile. The 3-pyridyl isomer (target) exhibits LogP ≈ 2.23, while both the 2-pyridyl (CAS 457-50-1) and 4-pyridyl (CAS 77262-39-6) isomers share a lower LogP of approximately 1.66 . Additionally, the melting point follows the trend: 3-pyridyl 122–126 °C ; 4-pyridyl 139 °C ; 2-pyridyl data are less defined but its boiling point is substantially lower (273 °C vs. 327 °C predicted for the 3-isomer) . These differences are attributable to variations in hydrogen-bonding capabilities and crystal packing dictated by the nitrogen position.

Positional isomerism LogP comparison Solid-state properties

Melting Point: Trifluoroacetamide vs. Acetamide

The target compound melts at 122–126 °C (commercial specification, 96% purity) , whereas 3-acetamidopyridine (CAS 5867-45-8) melts at a higher temperature range of 131–136 °C (>98% purity) . The ΔTₘ of approximately −5 to −14 °C indicates weaker intermolecular forces in the crystal lattice, likely due to the steric bulk and reduced hydrogen-bonding capacity of the –CF₃ group compared to –CH₃. This thermal difference can impact processing parameters such as drying, milling, and formulation stability.

Melting point Crystallinity Formulation

Ionization Profile: pKa & LogD Comparison

The acid dissociation constant (pKa) of the amide N–H in the target compound is predicted to be approximately 10.08, with a LogD₅.₅ of 1.099 [1]. In contrast, the acetyl analog 3-acetamidopyridine displays an ACD/pKa of approximately 14–15 for the amide N–H (computed), rendering it essentially non-ionizable under physiological conditions. Additionally, the LogD₅.₅ of 3-acetamidopyridine is close to its LogP (~0.3–0.4), indicating minimal ionization at pH 5.5. The trifluoroacetamide is thus more lipophilic in its neutral form and also more acidic, which may influence its behavior in ionizable environments such as biological membranes or during extraction and purification [2].

pKa LogD Ionization state Drug-likeness

Electronic Effect: IR Carbonyl Stretch Shift

The trifluoromethyl group significantly shifts the amide carbonyl stretching frequency (νC=O) to higher wavenumbers relative to acetyl analogs. For trifluoroacetamides, νC=O typically appears in the range of 1700–1730 cm⁻¹, whereas acetamides absorb in the 1640–1680 cm⁻¹ region [1]. This ~60–80 cm⁻¹ blue shift reflects reduced amide resonance (greater double-bond character of the C=O) due to the powerful –I effect of CF₃, which concomitantly weakens the C–N bond and increases electrophilicity at the carbonyl carbon. The IR spectrum of the target compound (Alfa Aesar H32967) confirms this shift [2].

Electron-withdrawing group IR spectroscopy Amide bond character

2,2,2-Trifluoro-N-(pyridin-3-yl)acetamide – Key Application Scenarios


Medicinal Chemistry: CNS-Penetrant 3-Aminopyridine Synthon

The compound's elevated LogP (≈2.23 vs. 0.3 for 3-acetamidopyridine) makes it a preferred protected 3-aminopyridine building block when designing CNS-targeted libraries . The trifluoroacetyl group can be retained during multi-step synthesis and removed under mild basic conditions (0.1–0.2 M NaOH, RT) without affecting acid-sensitive intermediates, enabling late-stage deprotection to the free amine [1]. This synthetic strategy has been exploited in the preparation of fluorinated 1,8-naphthyridines via Cu-catalyzed Friedländer annulation .

Agrochemical Intermediate: Neonicotinoid Scaffold

Derivatives of 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide serve as key intermediates in the synthesis of flupyrimin-type insecticides. The trifluoroacetyl group is a critical pharmacophoric element for nicotinic acetylcholine receptor (nAChR) binding, and replacement with non-fluorinated acyl groups results in reduced insecticidal activity . The 3-pyridyl attachment position is essential for correct binding geometry and cannot be substituted by the 2- or 4-isomer [1].

Analytical Standard: 19F NMR & IR Marker

The compound's three magnetically equivalent fluorine atoms provide a strong, singlet 19F NMR signal, making it an excellent internal standard or probe for quantitative 19F NMR assays. Its distinct IR carbonyl stretch (≈1700–1730 cm⁻¹) and characteristic mass spectral fragmentation (m/z 190 as top peak) enable unambiguous identity verification, which is valuable for quality control in procurements where isomer contamination must be excluded [1].

Chemical Biology: pH-Dependent Probe Design

With an amide N–H pKa ≈ 10.08 and LogD₅.₅ ≈ 1.099, this compound is more acidic and more lipophilic at endolysosomal pH than 3-acetamidopyridine (pKa ≈ 14–15) . This property can be exploited in the design of pH-sensitive chemical probes or pro-drugs where differential ionization at subcellular compartments triggers activation or accumulation [1].

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